molecular formula C8H12N2O2 B1675390 Liguzinediol CAS No. 909708-65-2

Liguzinediol

Katalognummer: B1675390
CAS-Nummer: 909708-65-2
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: DLCVYRQRINMKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Liguzinediol is a potent positive inotropic agent, inhibiting myocardial cell apoptosis.

Biologische Aktivität

Liguzinediol, a derivative of ligustrazine derived from the traditional Chinese medicinal herb Ligusticum wallichii, has garnered significant attention for its potential therapeutic effects, particularly in cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cardioprotective effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound (chemical structure: 2,5-dimethyl-3,6-dimethylpyrazine) is noted for its positive inotropic effects without the adverse side effects commonly associated with traditional inotropic agents. Its low toxicity and good water solubility make it a promising candidate for developing non-digitalis heart failure treatments .

1. Heart Failure Models

Several studies have investigated this compound's effects on heart failure induced by doxorubicin (DOX) and myocardial infarction (MI). In a rat model of heart failure induced by DOX, this compound was administered at various doses (5, 10, and 20 mg/kg). The results indicated significant improvements in hemodynamic parameters such as left ventricular systolic pressure (LVSP), heart rate (HR), and rates of pressure change over time (LV+dPdtLV+\frac{dP}{dt} and LVdPdtLV-\frac{dP}{dt}) compared to the DOX group .

Parameter DOX Group This compound 10 mg/kg This compound 20 mg/kg
LVSPDecreasedIncreasedIncreased
HRDecreasedIncreasedIncreased
LV+dPdtLV+\frac{dP}{dt}DecreasedIncreasedIncreased
LVdPdtLV-\frac{dP}{dt}DecreasedIncreasedIncreased

This compound's mechanism involves multiple pathways:

  • Apoptosis Regulation : this compound significantly reduced myocardial cell apoptosis by modulating the expression of Bcl-2 and Bax proteins. The ratio of Bcl-2/Bax increased in treated groups, indicating enhanced cell survival .
  • NF-κB Inhibition : The compound inhibited the activation of NF-κB, a key regulator in inflammatory responses and apoptosis, thereby protecting cardiomyocytes from DOX-induced damage .
  • TGF-β1/Smads Pathway : this compound also impacted the TGF-β1/Smads signaling pathway, which plays a critical role in cardiac remodeling following myocardial injury. This modulation contributes to reduced myocardial fibrosis and improved cardiac function .

Study 1: Doxorubicin-Induced Cardiotoxicity

In a controlled study involving rats treated with DOX to induce cardiotoxicity, this compound was administered for two weeks. The findings demonstrated:

  • A reduction in apoptotic bodies in cardiomyocytes.
  • Enhanced cardiac function metrics compared to untreated controls .

Study 2: Myocardial Infarction Model

In another study focusing on myocardial infarction, this compound was shown to:

  • Improve systolic and diastolic functions.
  • Reduce collagen deposition and myocardial fibrosis.
  • Suppress pro-inflammatory factors and oxidative stress markers .

Wissenschaftliche Forschungsanwendungen

Cardioprotection Against Doxorubicin-Induced Toxicity

Doxorubicin is an effective chemotherapeutic agent but is known for causing cardiotoxicity. Recent studies have demonstrated that liguzinediol can mitigate this adverse effect through various pathways:

  • AMPK/SIRT3 Pathway Activation : this compound has been shown to activate the AMP-activated protein kinase (AMPK) and sirtuin 3 (SIRT3) pathways, which are crucial for cellular energy homeostasis and mitochondrial function. This activation helps alleviate DOX-induced cardiotoxicity by reducing apoptosis in cardiomyocytes .
  • Reduction of Apoptosis : In animal models, this compound treatment resulted in decreased levels of apoptotic markers such as cleaved caspase-3 and gasdermin E N-terminal fragment (GSDME-N), indicating its protective role during oxidative stress conditions .
Study Methodology Findings
Study on DOX-induced toxicity C57BL/6 mice treated with DOX; echocardiography and Western blottingThis compound activated AMPK/SIRT3, reducing cardiomyocyte apoptosis
Heart failure model Male SD rats injected with DOX; treated with this compoundImproved heart function and reduced myocardial cell apoptosis

Treatment of Heart Failure

This compound has shown promise in treating heart failure induced by various mechanisms:

  • Positive Inotropic Effects : In isolated rat hearts, this compound exhibited significant positive inotropic effects, enhancing cardiac contractility without adverse effects such as arrhythmia .
  • Ventricular Remodeling Improvement : In models of myocardial infarction, this compound treatment improved ventricular remodeling by reducing myocardial cell necrosis and collagen deposition . It also suppressed the activation of the renin-angiotensin-aldosterone system (RAAS), which is often dysregulated in heart failure .
Study Methodology Findings
Heart failure induced by MI Rat model; assessed hemodynamic parametersEnhanced systolic function and reduced myocardial fibrosis
Long-term effects on heart failure Administration of this compound in various dosesDose-dependent improvement in heart function

Case Studies and Clinical Implications

While most research on this compound has been conducted in animal models, the findings suggest a strong potential for clinical applications:

  • Potential for Human Trials : Given its efficacy in preclinical studies, this compound may be a candidate for clinical trials aimed at treating patients undergoing chemotherapy with doxorubicin or those suffering from heart failure.
  • Comparison with Traditional Treatments : this compound's unique mechanism of action offers an alternative to traditional therapies such as digitalis, providing a safer profile with fewer side effects.

Eigenschaften

IUPAC Name

[5-(hydroxymethyl)-3,6-dimethylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVYRQRINMKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)CO)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liguzinediol
Reactant of Route 2
Liguzinediol
Reactant of Route 3
Liguzinediol
Reactant of Route 4
Liguzinediol
Reactant of Route 5
Liguzinediol
Reactant of Route 6
Reactant of Route 6
Liguzinediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.